1-(3,4-Difluorophenyl)ethane-1,2-diamine 2hcl
Description
Properties
Molecular Formula |
C8H12Cl2F2N2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H |
InChI Key |
WXCRYAVIQVNWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Starting material: 3,4-difluorobenzaldehyde is the commercially available aromatic aldehyde precursor.
- Reduction: The aldehyde group is reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH4), which selectively reduces aldehydes without affecting the aromatic ring.
Amination to Ethane-1,2-Diamine
- The intermediate alcohol is converted to an amine via nucleophilic substitution or reductive amination.
- Common amination methods include reaction with ammonia or amine sources under controlled conditions to introduce the ethane-1,2-diamine moiety.
Chiral Resolution
- The racemic mixture formed is resolved to isolate the (1R)-enantiomer.
- Resolution techniques include chiral chromatography or formation of diastereomeric salts using chiral acids, followed by selective crystallization.
Formation of Dihydrochloride Salt
- The free diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
- This step improves compound stability, aqueous solubility, and facilitates handling.
Synthetic Route Summary Table
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction | Sodium borohydride (NaBH4), methanol, 0-25°C | 3,4-Difluorobenzyl alcohol |
| 2 | Amination | Ammonia or amine source, solvent (e.g., DMF), heat | 1-(3,4-Difluorophenyl)ethane-1,2-diamine (racemic) |
| 3 | Chiral Resolution | Chiral acid/base, crystallization or chromatography | (1R)-1-(3,4-Difluorophenyl)ethane-1,2-diamine (enantiomerically pure) |
| 4 | Salt Formation | Hydrochloric acid (HCl), ethanol or water | 1-(3,4-Difluorophenyl)ethane-1,2-diamine dihydrochloride salt |
Alternative and Advanced Preparation Techniques
- Microwave-assisted synthesis: This method can accelerate reaction kinetics in reduction and amination steps, improving yield and purity.
- Solid-phase synthesis: Applied for rapid synthesis and purification, particularly useful in pharmaceutical intermediate production.
- Continuous flow reactors: Industrial scale-up often employs flow chemistry to enhance control over reaction parameters, reproducibility, and safety.
Comparative Analysis with Related Compounds
| Compound | Difluoro Position | Preparation Complexity | Yield Efficiency | Notes |
|---|---|---|---|---|
| 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl | 3,4 | Moderate | Moderate to high | Requires precise chiral resolution |
| 1-(3,5-Difluorophenyl)ethane-1,2-diamine 2HCl | 3,5 | Similar | High | Well-studied, industrial-scale methods |
| 2-Aryl-1,3-propanediamines (general class) | Varies | Lower | High | Prepared via Knoevenagel-Michael two-step |
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations:
Substituent Position and Electronic Effects: The 3,4-difluoro substitution in the target compound creates distinct electronic effects compared to 3,5-difluoro () or 4-fluoro () analogs. Fluorine’s electron-withdrawing nature increases the acidity of adjacent protons and influences hydrogen-bonding capabilities .
Salt Form vs. Free Base :
- The dihydrochloride salt (target compound) improves aqueous solubility compared to free bases like N¹-(4-fluorophenyl)ethane-1,2-diamine, which may require organic solvents for handling .
Chirality and Catalytic Applications: Chiral analogs, such as (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine (), demonstrate utility as ligands in asymmetric catalysis, whereas the target compound’s non-chiral structure may limit such applications .
Physicochemical Properties
- Solubility : The dihydrochloride salt form increases water solubility, critical for biological applications. In contrast, analogs like 1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine () may exhibit lower solubility without salt formation .
- Thermal Stability: Fluorine’s strong C-F bond enhances thermal stability compared to non-fluorinated analogs. However, chlorine substitution () may reduce stability due to weaker C-Cl bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
